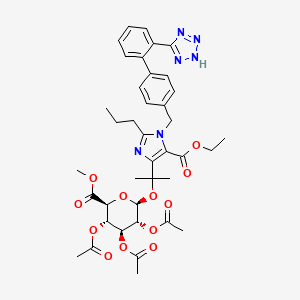
Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is a synthetic intermediate used in the preparation of prodrug forms of various pharmaceutical compounds. It is particularly significant in the synthesis of Olmesartan Acid O-beta-D-Glucuronide, a metabolite of Olmesartan Medoxomil, which is an angiotensin II receptor antagonist used to treat high blood pressure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester typically involves the acetylation of glucuronic acid derivatives. One common method includes the reaction of 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester with Olmesartan Ethyl Ester under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Acetylation/Deacetylation: The acetyl groups can be added or removed, altering the compound’s solubility and reactivity.
Substitution: The glucuronide moiety can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions of acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
Hydrolysis: Produces Olmesartan Acid and glucuronic acid derivatives.
Acetylation: Results in fully acetylated glucuronide esters.
Substitution: Yields substituted glucuronide esters with different functional groups.
Wissenschaftliche Forschungsanwendungen
Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is used extensively in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of drug metabolism and pharmacokinetics.
Medicine: For the development of prodrugs and active pharmaceutical ingredients.
Industry: In the production of high-purity pharmaceutical compounds.
Wirkmechanismus
The compound itself is not active but serves as a prodrug intermediate. Upon administration, it undergoes enzymatic hydrolysis to release the active drug, Olmesartan Acid. Olmesartan Acid then binds to angiotensin II receptors, blocking the action of angiotensin II, a hormone that causes blood vessels to constrict. This leads to vasodilation and a subsequent reduction in blood pressure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norethindrone 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester: A protected metabolite of Norethindrone used in hormone therapy.
Acetobromo-alpha-D-glucuronic acid methyl ester: Used in the synthesis of cardiac drugs.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: A derivative used in various synthetic applications.
Uniqueness
Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is unique due to its specific role in the synthesis of Olmesartan Acid O-beta-D-Glucuronide. Its structure allows for targeted delivery and controlled release of the active drug, making it highly valuable in pharmaceutical research and development.
Eigenschaften
Molekularformel |
C39H46N6O12 |
|---|---|
Molekulargewicht |
790.8 g/mol |
IUPAC-Name |
ethyl 2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-[2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxypropan-2-yl]imidazole-4-carboxylate |
InChI |
InChI=1S/C39H46N6O12/c1-9-13-28-40-34(39(6,7)57-38-33(55-23(5)48)31(54-22(4)47)30(53-21(3)46)32(56-38)37(50)51-8)29(36(49)52-10-2)45(28)20-24-16-18-25(19-17-24)26-14-11-12-15-27(26)35-41-43-44-42-35/h11-12,14-19,30-33,38H,9-10,13,20H2,1-8H3,(H,41,42,43,44)/t30-,31-,32-,33+,38-/m0/s1 |
InChI-Schlüssel |
QLXWKLAVIAGUKV-UWLNFBHKSA-N |
Isomerische SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)OC5C(C(C(C(O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


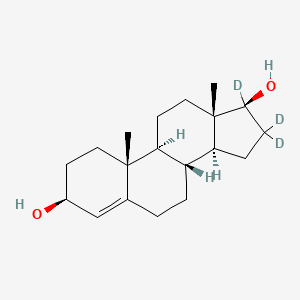
![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
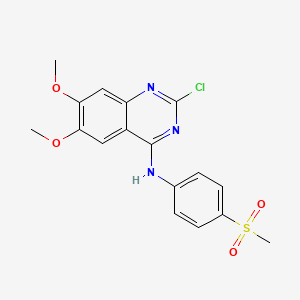
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
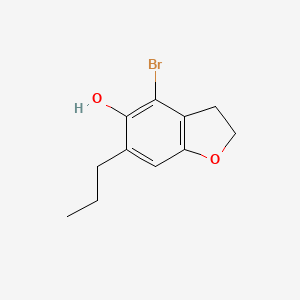

![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
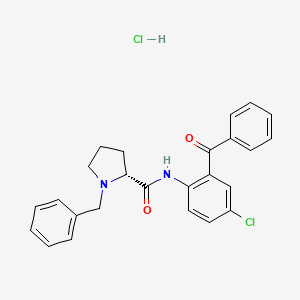
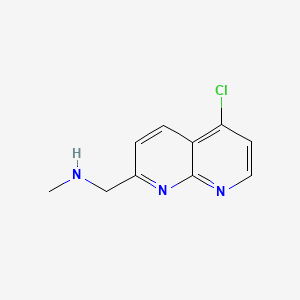


![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
